molecular formula C38H55CoN2O4 B12319484 (Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt

(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt

Cat. No.: B12319484
M. Wt: 662.8 g/mol
InChI Key: SZLTZRSRNDSBPH-SEILFYAJSA-K
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Description

(Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is a coordination compound featuring cobalt as the central metal ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt typically involves the reaction of cobalt acetate with the ligand 2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol]. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt can undergo various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The cobalt center can be reduced to lower oxidation states.

    Substitution: Ligands around the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may yield cobalt(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its unique coordination environment allows for selective and efficient catalysis.

Biology

In biology, this compound has been studied for its potential use in enzyme mimetics and as a model for metalloenzymes. Its ability to mimic the active sites of certain enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new biomimetic catalysts.

Medicine

In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and diagnostic applications.

Industry

In industry, (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is used in the production of advanced materials, including polymers and coatings. Its catalytic properties are harnessed to improve the efficiency and selectivity of industrial processes.

Mechanism of Action

The mechanism of action of (Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt involves the coordination of the cobalt center with various ligands. This coordination allows the compound to participate in redox reactions and catalyze specific chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acetato-kappaO)[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]cobalt is unique due to its specific ligand environment and the resulting coordination geometry. This uniqueness allows it to exhibit distinct catalytic properties and reactivity compared to similar compounds. The presence of the 1,2-cyclohexanediylbis ligand provides additional stability and selectivity in various reactions.

Properties

Molecular Formula

C38H55CoN2O4

Molecular Weight

662.8 g/mol

IUPAC Name

cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate

InChI

InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3/t29-,30-;;/m1../s1

InChI Key

SZLTZRSRNDSBPH-SEILFYAJSA-K

Isomeric SMILES

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]

Canonical SMILES

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]

Origin of Product

United States

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